molecular formula C16H12 B12679742 Acephenanthrylene, 4,5-dihydro- CAS No. 6232-48-0

Acephenanthrylene, 4,5-dihydro-

Cat. No.: B12679742
CAS No.: 6232-48-0
M. Wt: 204.27 g/mol
InChI Key: ZBWXZZIIMVVCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acephenanthrylene, 4,5-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H12. It is a derivative of acephenanthrylene, characterized by the addition of two hydrogen atoms, which saturates the 4 and 5 positions of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acephenanthrylene, 4,5-dihydro- can be synthesized through a multi-step process starting with the cyclization of 4-(5-acenapthenyl)butyric acid. The synthesis involves the following steps:

Industrial Production Methods

These methods typically employ catalysts such as palladium or platinum to facilitate the hydrogenation reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Acephenanthrylene, 4,5-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acephenanthrylene, 4,5-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of acephenanthrylene, 4,5-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The specific pathways and targets involved depend on the context of its application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    Acenaphthylene: A related PAH with a similar structure but lacking the additional hydrogen atoms at the 4 and 5 positions.

    Phenanthrene: Another PAH with a similar core structure but different substitution patterns.

    Naphthalene: A simpler PAH with two fused benzene rings.

Uniqueness

Acephenanthrylene, 4,5-dihydro- is unique due to its specific hydrogenation at the 4 and 5 positions, which imparts distinct chemical and physical properties. This modification can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

6232-48-0

Molecular Formula

C16H12

Molecular Weight

204.27 g/mol

IUPAC Name

4,5-dihydroacephenanthrylene

InChI

InChI=1S/C16H12/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15(14)16(11)13/h1-7,10H,8-9H2

InChI Key

ZBWXZZIIMVVCNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=CC=CC=C3C4=CC=CC1=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.